molecular formula C19H14N4O B5496056 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide

Cat. No. B5496056
M. Wt: 314.3 g/mol
InChI Key: BTXMMQYPYJNPGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole carboxamide derivatives, including compounds similar to N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide, involves multiple steps, including chlorination, aminolysis, reduction, and condensation processes. These methods lead to compounds with high potency and selectivity in various assays, demonstrating the complexity and precision required in synthesizing these molecules (Penning et al., 2010).

Molecular Structure Analysis

The molecular structure of similar benzimidazole carboxamides is characterized using techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. These techniques provide detailed information about the molecular framework, helping researchers understand the compound's structural features that contribute to its activity and properties (Achugatla, Ghashang, & Guhanathan, 2017).

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may explore the design and synthesis of new benzimidazole derivatives, as well as further investigation into their mechanisms of action and potential uses in medicine.

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(17-7-3-4-12-20-17)21-14-10-8-13(9-11-14)18-22-15-5-1-2-6-16(15)23-18/h1-12H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXMMQYPYJNPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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